molecular formula C7H11N3OS B11769683 5-Amino-3-isopropylisothiazole-4-carboxamide CAS No. 41808-42-8

5-Amino-3-isopropylisothiazole-4-carboxamide

Cat. No.: B11769683
CAS No.: 41808-42-8
M. Wt: 185.25 g/mol
InChI Key: XHGVDHOYORGAQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-isopropylisothiazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an amino group and a thiocarbonyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-isopropylisothiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Amino-3-isopropylisothiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Molecular Targets and Pathways Involved:

Comparison with Similar Compounds

5-Amino-3-isopropylisothiazole-4-carboxamide can be compared with other similar compounds, such as:

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific research applications where these properties are advantageous .

Properties

CAS No.

41808-42-8

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

5-amino-3-propan-2-yl-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C7H11N3OS/c1-3(2)5-4(6(8)11)7(9)12-10-5/h3H,9H2,1-2H3,(H2,8,11)

InChI Key

XHGVDHOYORGAQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=C1C(=O)N)N

Origin of Product

United States

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